molecular formula C11H17N B1621713 1-(4-Isopropylphenyl)-N-methylmethanamine CAS No. 73441-51-7

1-(4-Isopropylphenyl)-N-methylmethanamine

Cat. No.: B1621713
CAS No.: 73441-51-7
M. Wt: 163.26 g/mol
InChI Key: CILOGGDIZJTYHI-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-N-methylmethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Isopropylphenyl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.

    Reductive Amination: The 4-isopropylbenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropylphenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

1-(4-Isopropylphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Isopropylphenyl)propan-1-amine: Similar structure but with a propanamine group instead of methylmethanamine.

    4-Isopropylbenzylamine: Contains a benzylamine group instead of methylmethanamine.

    4-Isopropylphenethylamine: Contains a phenethylamine group instead of methylmethanamine.

Uniqueness

1-(4-Isopropylphenyl)-N-methylmethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(4-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILOGGDIZJTYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368554
Record name N-Methyl-1-[4-(propan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73441-51-7
Record name N-Methyl-1-[4-(propan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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